molecular formula C13H14F3NO B6276538 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane CAS No. 2763776-75-4

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane

Cat. No. B6276538
CAS RN: 2763776-75-4
M. Wt: 257.3
InChI Key:
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Description

3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane, also known as TFMPH, is a synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to a class of compounds called azabicycloheptanes, which are known for their unique chemical properties and stability.

Scientific Research Applications

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the structure and properties of proteins, as well as to study the effects of drugs on cellular processes. It has also been used to study the effects of environmental toxins on the human body, as well as to study the effects of various drugs on the brain. Additionally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the cardiovascular system.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane is not fully understood. However, it is believed that 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane binds to specific proteins in the body and modulates their activity. This modulation can lead to changes in the biochemical and physiological processes of the body. Additionally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has been shown to interact with certain receptors in the body, which can lead to changes in the signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, which can lead to changes in the biochemical processes of the body. Additionally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has been shown to interact with certain receptors in the body, which can lead to changes in the signaling pathways that regulate various physiological processes. 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has also been shown to modulate the activity of certain enzymes, which can lead to changes in the metabolism of the body.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane in laboratory experiments has a number of advantages. For instance, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane is relatively stable and has a low toxicity. Additionally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can be synthesized in a laboratory setting using a variety of methods. Furthermore, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can be used to study a variety of biological processes, such as protein structure and function, drug effects, and environmental toxin effects. However, there are also some limitations to the use of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane in laboratory experiments. For instance, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can be expensive to synthesize, and it can be difficult to control the concentration of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane in a laboratory setting.

Future Directions

There are a number of potential future directions for the use of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane in scientific research. For instance, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane could be used to study the effects of various compounds on the central nervous system, as well as to study the effects of various compounds on the immune system. Additionally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various compounds on the metabolism of the body. Finally, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane could be used to study the effects of various compounds on the development and function of the reproductive system.

Synthesis Methods

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods, including the Wittig reaction, the Friedel-Crafts alkylation, and the Sonogashira cross-coupling. The Wittig reaction involves the combination of a phosphonium ylide and an aldehyde or ketone, while the Friedel-Crafts alkylation involves the combination of an alkyl halide and an aromatic compound. The Sonogashira cross-coupling involves the combination of a halide and an organometallic compound. All of these methods can be used to synthesize 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane involves the reaction of a bicyclic ketone with a trifluoromethoxybenzene derivative in the presence of a reducing agent.", "Starting Materials": [ "2-cyclohexenone", "4-(trifluoromethoxy)iodobenzene", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "2-cyclohexenone is reacted with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "4-(trifluoromethoxy)iodobenzene is reacted with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride derived from 2-cyclohexenone and the chloride derived from 4-(trifluoromethoxy)iodobenzene are then reacted together in the presence of a base to form the desired product, 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane." ] }

CAS RN

2763776-75-4

Product Name

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane

Molecular Formula

C13H14F3NO

Molecular Weight

257.3

Purity

93

Origin of Product

United States

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